N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898452-34-1
VCID: VC6544322
InChI: InChI=1S/C23H23N3O3S/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
SMILES: COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.52

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

CAS No.: 898452-34-1

Cat. No.: VC6544322

Molecular Formula: C23H23N3O3S

Molecular Weight: 421.52

* For research use only. Not for human or veterinary use.

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide - 898452-34-1

Specification

CAS No. 898452-34-1
Molecular Formula C23H23N3O3S
Molecular Weight 421.52
IUPAC Name N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methoxyphenyl)oxamide
Standard InChI InChI=1S/C23H23N3O3S/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Standard InChI Key QRMBJDFSWCOQHB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43

Introduction

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound classified as an oxalamide. Oxalamides are a subclass of amides containing an oxalic acid moiety, which often exhibit significant pharmacological properties such as anti-inflammatory and antimicrobial activities. The compound's structure integrates indole and thiophene groups, which are known for their potential interactions with biological targets, making it a subject of interest in drug discovery and material science applications.

Synthesis

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Key steps include:

  • Formation of the indolinyl-thiophene intermediate through substitution reactions.

  • Coupling of the intermediate with oxalic acid derivatives to form the oxalamide backbone.

  • Introduction of the methoxyphenyl group via nucleophilic aromatic substitution.

Spectroscopic characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the compound.

Biological Relevance

The inclusion of indole and thiophene groups in the molecular structure suggests potential for interaction with biological macromolecules like enzymes or receptors. This makes the compound a candidate for:

  • Anti-inflammatory activity: Oxalamides are known inhibitors of inflammatory pathways.

  • Antimicrobial properties: The thiophene moiety is often associated with antibacterial and antifungal activities.

  • Drug discovery: Its structural similarity to bioactive molecules positions it as a lead compound for therapeutic development.

Potential Applications

The compound's unique structure opens avenues for applications in:

  • Pharmaceuticals:

    • Anti-inflammatory drugs,

    • Antimicrobial agents,

    • Potential anticancer compounds.

  • Material Science:

    • Functional materials due to its heterocyclic components.

  • Chemical Research:

    • A model molecule for studying oxalamide-based interactions.

Research Insights

Studies on structurally similar compounds indicate that oxalamides exhibit hydrogen bonding capabilities, which are crucial in biological systems for molecular recognition processes. Additionally:

  • The indole group contributes to π–π stacking interactions with aromatic residues in proteins.

  • The thiophene ring enhances lipophilicity, aiding in membrane permeability.

Further research is required to elucidate its exact mechanism of action and therapeutic potential.

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